molecular formula C18H29NO4 B1215386 1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol CAS No. 87549-35-7

1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol

Cat. No.: B1215386
CAS No.: 87549-35-7
M. Wt: 323.4 g/mol
InChI Key: NDOYCLDFWYZWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H29NO4 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mechanisms of Action and Applications

  • Lignin Model Compound Studies : Research on dimeric non-phenolic β-O-4-type lignin model compounds, similar in complexity to the mentioned compound, highlights the significance of the γ-hydroxymethyl group in the acidolysis mechanism, suggesting potential applications in understanding lignin breakdown and the development of new materials or biofuels (T. Yokoyama, 2015).

  • Sorption of Phenoxy Herbicides : Studies on the sorption of phenoxy herbicides to soil, organic matter, and minerals provide insights into environmental behavior and fate of similar compounds, crucial for assessing environmental impact and for designing compounds with desirable environmental profiles (D. Werner, J. Garratt, G. Pigott, 2012).

  • Polyphenolic Compound Activities : The extensive review of polyphenolic compounds, which share structural similarities with the mentioned compound, showcases their potential antidiabetic, antioxidant, and anti-inflammatory properties, suggesting avenues for pharmaceutical development and therapeutic applications (Tina Nie, G. Cooper, 2021).

  • Environmental Photochemistry of Phenolic Compounds : Mechanistic studies on the environmental photochemistry of phenolic compounds and their derivatives, such as photodegradation pathways, provide essential knowledge for predicting the environmental fate of similar compounds and designing environmentally benign substances (S. Rayne, K. Forest, K. Friesen, 2009).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)-1-hydroxyethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-13(2)19-9-16(20)11-23-17-7-5-15(6-8-17)18(21)12-22-10-14-3-4-14/h5-8,13-14,16,18-21H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOYCLDFWYZWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(COCC2CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007628
Record name 1-{4-[2-(Cyclopropylmethoxy)-1-hydroxyethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87549-35-7
Record name alpha-Hydroxybetaxolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{4-[2-(Cyclopropylmethoxy)-1-hydroxyethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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